molecular formula C8H16N2OS B14728612 Heptanoyl thiourea CAS No. 6281-73-8

Heptanoyl thiourea

Cat. No.: B14728612
CAS No.: 6281-73-8
M. Wt: 188.29 g/mol
InChI Key: HQQSVTFPFYOGPS-UHFFFAOYSA-N
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Description

Heptanoyl thiourea is an organosulfur compound with the molecular formula C8H16N2OS. It belongs to the family of thioureas, which are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms. This compound has garnered significant attention due to its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptanoyl thiourea can be synthesized through several methods. One common approach involves the reaction of heptanoyl chloride with ammonium thiocyanate in an organic solvent such as acetone or ethanol. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Heptanoyl thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiourea derivatives .

Mechanism of Action

The mechanism of action of heptanoyl thiourea involves its interaction with molecular targets through its thiocarbonyl group. This group can form hydrogen bonds and coordinate with metal ions, leading to the inhibition of enzyme activity or the formation of stable complexes. The specific pathways and targets depend on the application and the biological system involved .

Comparison with Similar Compounds

  • Acetyl thiourea
  • Benzoyl thiourea
  • Butanoyl thiourea

Comparison: Heptanoyl thiourea is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and biological activity. Compared to acetyl thiourea and benzoyl thiourea, this compound may exhibit different pharmacokinetic properties and binding affinities due to its distinct structural features .

Properties

CAS No.

6281-73-8

Molecular Formula

C8H16N2OS

Molecular Weight

188.29 g/mol

IUPAC Name

N-carbamothioylheptanamide

InChI

InChI=1S/C8H16N2OS/c1-2-3-4-5-6-7(11)10-8(9)12/h2-6H2,1H3,(H3,9,10,11,12)

InChI Key

HQQSVTFPFYOGPS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)NC(=S)N

Origin of Product

United States

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